Calcein disodium salt, indicator for com plexometry

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

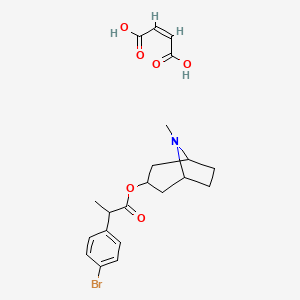

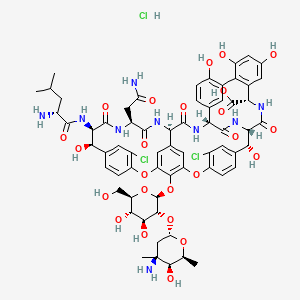

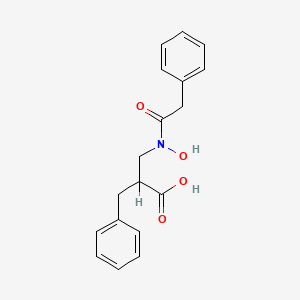

Calcein disodium salt, indicator for com plexometry is a useful research compound. Its molecular formula is C30H24N2O13.2Na and its molecular weight is 666.501. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Role : By binding to Ca²⁺, calcein serves as an indicator for calcium levels and leakage in various biological systems .

- Chelation of Ca²⁺ : Free calcein complexes with Ca²⁺ ions, leading to green fluorescence. Only viable cells fluoresce due to active esterases .

- Cell Viability Assays : Calcein-AM is used to assess cell viability and label live cells for flow cytometry .

- Impact on Bioavailability : Calcein’s lipophilicity enables cellular uptake, affecting its availability for fluorescence-based assays .

- Cellular Effects : Only viable cells exhibit green fluorescence, allowing discrimination between live and dead cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Calcein disodium salt plays a crucial role in biochemical reactions, particularly in complexometric titrations where it serves as an indicator for calcium ions. It interacts with various biomolecules, including enzymes and proteins. For instance, calcein disodium salt is converted by intracellular esterases into calcein, which can complex calcium ions, resulting in green fluorescence . This interaction is vital for its application in cell viability assays and short-term cell labeling.

Cellular Effects

Calcein disodium salt influences various cellular processes. Once inside the cell, it is hydrolyzed by esterases to release calcein, which fluoresces green in live cells. This property is used to assess cell viability, as only living cells possess sufficient esterases to convert calcein disodium salt . Additionally, calcein disodium salt can be used to monitor cell volume changes and water transport across the plasma membrane .

Molecular Mechanism

The molecular mechanism of calcein disodium salt involves its conversion to calcein by intracellular esterases. The acetomethoxy group of calcein disodium salt obscures the part of the molecule that chelates calcium, magnesium, and zinc ions. Once inside the cell, esterases remove the acetomethoxy group, trapping calcein inside the cell and resulting in strong green fluorescence . This mechanism is crucial for its use in cell viability assays and calcium ion detection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcein disodium salt can change over time. Its stability and degradation are essential factors to consider. Studies have shown that calcein disodium salt can be used to monitor cell volume changes over time, with different fluorescence responses depending on the optical setup used . Additionally, calcein disodium salt can be entrapped within calcite and aragonite, modifying their shape and morphology .

Dosage Effects in Animal Models

The effects of calcein disodium salt vary with different dosages in animal models. Higher concentrations of calcein disodium salt can lead to self-quenching, reducing its fluorescence intensity . In studies involving animal models, it is crucial to determine the optimal dosage to avoid toxic or adverse effects while ensuring effective labeling and detection.

Metabolic Pathways

Calcein disodium salt is involved in various metabolic pathways. It interacts with intracellular esterases, which hydrolyze the acetomethoxy group, converting it to calcein. This conversion is essential for its function as a fluorescent dye in cell viability assays and calcium ion detection . Additionally, calcein disodium salt can influence calcium transport and storage within cells .

Transport and Distribution

Calcein disodium salt is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and is subsequently hydrolyzed by intracellular esterases . The resulting calcein is trapped inside the cell, allowing for effective labeling and detection. Calcein disodium salt can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of calcein disodium salt is primarily within the cytoplasm, where it is converted to calcein by intracellular esterases. This conversion results in strong green fluorescence, which can be used to monitor cell viability and calcium ion levels . Calcein disodium salt can also be localized within specific cellular compartments, depending on the presence of targeting signals or post-translational modifications .

特性

IUPAC Name |

disodium;2-[[7'-[[carboxylatomethyl(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13.2Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXOJYVKULICC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2Na2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746891 |

Source

|

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108750-13-6 |

Source

|

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

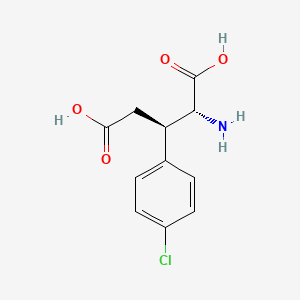

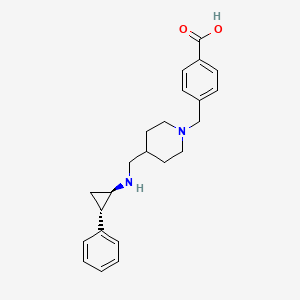

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)